Protoverine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

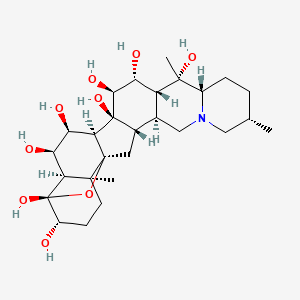

原藜碱是一种天然存在的生物碱,其分子式为C₂₇H₄₃NO₉ 。 它是藜芦生物碱家族的一员,该家族以其复杂的结构和强大的生物活性而闻名 。原藜碱主要存在于藜芦属植物中,并因其各种药理性质而被研究。

准备方法

合成路线和反应条件: 原藜碱的合成涉及多个步骤,从简单的有机化合物开始。该过程通常包括通过环化反应形成核心结构,然后通过氧化、还原和取代反应引入各种官能团。为了获得所需产物,严格控制特定的反应条件,例如温度、压力和催化剂的使用。

工业生产方法: 由于原藜碱的结构复杂以及天然来源的可用性,其工业生产并不常见。当工业合成时,该过程涉及大规模有机合成技术,包括使用高压反应器和先进的纯化方法以纯净形式分离化合物。

化学反应分析

反应类型: 原藜碱会发生各种化学反应,包括:

氧化: 原藜碱可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变原藜碱中的官能团,从而改变其药理性质。

取代: 原藜碱可以发生取代反应,其中特定的原子或基团被其他原子或基团取代,从而形成新的化合物。

常见的试剂和条件:

氧化剂: 高锰酸钾,三氧化铬。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化试剂。

主要产物: 这些反应形成的主要产物包括各种原藜碱衍生物,每个衍生物都具有独特的化学和生物性质。

科学研究应用

化学: 原藜碱作为研究复杂生物碱合成和反应机制的模型化合物。

生物学: 研究表明,原藜碱可以影响细胞过程,使其成为研究细胞生物学和药理学的宝贵工具。

医学: 原藜碱及其衍生物已被研究其潜在的治疗效果,包括抗炎和抗癌活性.

工业: 原藜碱的独特特性使其成为开发新型药物和农用化学品的候选者。

作用机制

原藜碱通过多种分子靶点和途径发挥其作用。它与体内特定的受体和酶相互作用,导致细胞信号传导和功能发生改变。 确切的作用机制涉及离子通道的调节和神经递质的释放,这可能导致各种生理效应 .

相似化合物的比较

原藜碱在藜芦生物碱中是独一无二的,因为它具有特定的结构和生物活性。类似的化合物包括:

原藜芦碱: 另一种藜芦生物碱,具有类似但不同的药理性质。

藜芦碱: 以其对钠通道的强效作用而闻名,其作用机制不同于原藜碱。

藜芦定: 与原藜碱在结构上相似,但具有不同的生物活性。

生物活性

Protoverine is a member of the Veratrum alkaloid family, known for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a complex alkaloid characterized by its unique chemical structure that contributes to its biological effects. Its molecular formula is C21H29N, and it features multiple hydroxyl groups and a nitrogen atom, which play crucial roles in its pharmacological interactions.

This compound exhibits several mechanisms of action:

- Antihypertensive Activity : this compound acts as a vasodilator, primarily through the inhibition of calcium influx in vascular smooth muscle cells. This results in reduced peripheral resistance and lower blood pressure .

- CNS Stimulation : It has been noted to possess central nervous system (CNS) stimulating properties, although this can lead to gastrointestinal irritation .

- Antimicrobial Activity : Recent studies have indicated that this compound may possess antimicrobial properties, potentially affecting various bacterial strains through disruption of cellular processes .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Hypertensive Patients : A clinical study demonstrated that this compound effectively lowered blood pressure in patients with hypertension. The study highlighted its ability to induce vasodilation without significant side effects compared to traditional antihypertensive medications .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function .

- CNS Effects : Research involving animal models indicated that this compound administration led to increased locomotor activity, suggesting CNS stimulation. However, this was accompanied by adverse gastrointestinal effects, necessitating caution in therapeutic applications .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of this compound and its derivatives. Key findings include:

- Hypotensive Esters : Synthetic derivatives of this compound have been developed to enhance its antihypertensive effects while minimizing emetic responses. These modifications aim to improve therapeutic efficacy and safety profiles .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, supporting its potential use in drug development for hypertension and other conditions .

属性

CAS 编号 |

76-45-9 |

|---|---|

分子式 |

C27H43NO9 |

分子量 |

525.6 g/mol |

IUPAC 名称 |

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,17,22,23-octol |

InChI |

InChI=1S/C27H43NO9/c1-11-4-5-14-24(3,34)16-12(10-28(14)9-11)13-8-25-21(26(13,35)22(33)17(16)30)19(32)18(31)20-23(25,2)7-6-15(29)27(20,36)37-25/h11-22,29-36H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,16+,17+,18-,19+,20-,21+,22-,23-,24+,25+,26-,27+/m0/s1 |

InChI 键 |

CKJAABZFXLMMCS-MKKPLVDTSA-N |

SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |

手性 SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H]([C@@H]([C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)O)O)(C)O |

规范 SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O |

Key on ui other cas no. |

76-45-9 |

同义词 |

protoverine protoverine, monohydrochloride, (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。